molecular formula C8H9FO2 B1581198 2-Fluoro-4-methoxybenzyl alcohol CAS No. 405-09-4

2-Fluoro-4-methoxybenzyl alcohol

Cat. No. B1581198
CAS RN: 405-09-4
M. Wt: 156.15 g/mol
InChI Key: AZYGOIQKPGPBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxybenzyl alcohol is a chemical compound with the CAS Number: 405-09-4 . It has a molecular weight of 156.16 . The IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)methanol .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methoxybenzyl alcohol is 1S/C8H9FO2/c1-11-7-3-2-6 (5-10)8 (9)4-7/h2-4,10H,5H2,1H3 . This indicates that the compound has a benzyl alcohol group with a fluoro and a methoxy substituent on the benzene ring.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Oligoribonucleotides

2-Fluoro-4-methoxybenzyl alcohol derivatives have been employed in the synthesis of oligoribonucleotides. The 4-methoxybenzyl group, a variant, has shown effectiveness in oligoribonucleotide synthesis through the phosphotriester approach, indicating its potential in nucleic acid chemistry and molecular biology (Takaku & Kamaike, 1982).

Photocatalytic Oxidation

Studies have shown that derivatives like 4-methoxybenzyl alcohol can undergo selective photocatalytic oxidation to aldehydes using titanium dioxide under oxygen atmosphere and light irradiation. This process is significant in green chemistry for the production of fine chemicals and intermediates (Higashimoto et al., 2009).

Protecting Groups in Organic Synthesis

2-Fluoro-4-methoxybenzyl alcohol-related compounds have been used as protecting groups for alcohols in organic synthesis. These protecting groups are valuable for their stability under various conditions and compatibility with other functional groups, facilitating complex molecule construction (Crich, Li, & Shirai, 2009).

Antioxidant Properties

Derivatives of 4-methoxybenzyl alcohol have been explored for their antioxidant properties. These compounds, when used in certain applications like polypropylene, have shown increased antioxidant activities compared to untreated versions, indicating their potential in material science and preservation (Pouteau et al., 2005).

Photocatalytic Transformation in Zinc Oxide Suspensions

The photocatalytic transformation of compounds like 4-methoxybenzyl alcohol in zinc oxide suspensions has been studied, revealing insights into the reaction mechanisms and product distributions under varying conditions. This knowledge aids in the development of efficient photocatalytic processes (Richard, Bosquet, & Pilichowski, 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYGOIQKPGPBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343980
Record name 2-Fluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methoxyphenyl)methanol

CAS RN

405-09-4
Record name 2-Fluoro-4-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2-fluoro-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (71.6 mg, 1.89 mmol) in THF (3 ml) was added dropwise a solution of methyl 2-fluoro-4-methoxybenzoate (273.3 mg, 1.48 mmol) in THF (3 ml). The mixture was stirred for 0.5 hours. To the mixture was added dropwise aqueous THF followed by water. The mixture was extracted three times with ethyl acetate and dried over MgSO4. The solvent was evaporated to give the crude title compound (240.4 mg; >99%).
Quantity
71.6 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
273.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-methoxybenzyl alcohol
Reactant of Route 2
2-Fluoro-4-methoxybenzyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-methoxybenzyl alcohol
Reactant of Route 4
2-Fluoro-4-methoxybenzyl alcohol
Reactant of Route 5
2-Fluoro-4-methoxybenzyl alcohol
Reactant of Route 6
2-Fluoro-4-methoxybenzyl alcohol

Citations

For This Compound
5
Citations
EL Bennett, C Niemann - Journal of the American Chemical …, 1950 - ACS Publications
85% —> diethyl-acetamido-a-(2-fluoro-4-methoxybenzyl)-malonate N-acetyl-2-fluoro-4-methoxy-DL-phenylalanine. The latter compound was deacetylated to give 63% of 2-fluoro-4-…
Number of citations: 11 pubs.acs.org
M Monclus, C Masson, A Luxen - Journal of Fluorine Chemistry, 1995 - Elsevier
A convenient asymmetric synthesis of (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, (2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl) propanoic acid and (2S)-2-amino-3-(2-…
Number of citations: 23 www.sciencedirect.com
EB Reid, JF Yost - Journal of the American Chemical Society, 1950 - ACS Publications
… of crude 2-fluoro-4methoxybenzyl alcohol. This latter product was …
Number of citations: 5 pubs.acs.org
X Zou, K Gu - Journal of fluorine chemistry, 1990 - Elsevier
Fluoromethoxythrin is a kind of pyrethroid. It was synthesized by an eight-step synthesis. The biological activity tests indicated that it has higher insecticidal activity against mosquitoes (…
Number of citations: 10 www.sciencedirect.com
Z Bai - 2006 - refubium.fu-berlin.de
… starting from 2-fluoro-4-methoxybenzyl alcohol (2.90 g, 18.6 mmol) with thionyl chloride (1.6 ml, 21.9 mmol) in 30 ml dichloromethane. Yield: 2.95 g (91%, colorless oil) 1H-NMR (CDCl3)…
Number of citations: 1 refubium.fu-berlin.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.